Methyl 2-ethylthiazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
VURKEGFBLDJVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Ethylthiazole 4 Carboxylate and Its Analogs
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction
The formation of the thiazole core is a foundational aspect of synthesizing Methyl 2-ethylthiazole-4-carboxylate. Chemists have developed and refined several strategies over the years to build this essential heterocyclic scaffold.
Adaptations of Hantzsch Thiazole Synthesis for 2,4-Disubstituted Thiazole Carboxylates
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and versatile method for constructing the thiazole ring. scispace.combepls.com The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793) derivative. nih.govchemhelpasap.comresearchgate.net This reaction is known for its simplicity and high yields. chemhelpasap.com The mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com
For the synthesis of 2,4-disubstituted thiazole carboxylates, such as the target molecule, specific adaptations of the Hantzsch synthesis are employed. This typically involves the reaction of a thioamide with an α-halo-β-ketoester. For instance, the synthesis of ethyl 2-(substituted)-4-methylthiazole-5-carboxylates often utilizes ethyl 2-chloroacetoacetate or ethyl 2-bromo-3-oxobutanoate as the α-halocarbonyl component. tandfonline.comgoogle.com The reaction of ethyl bromopyruvate with various thioamides has been shown to be a convenient method for thiazole synthesis, proceeding rapidly and in high yields, particularly under microwave irradiation. figshare.com
The reaction conditions for Hantzsch synthesis can be varied. While traditionally carried out in refluxing alcohol over several hours, modern modifications have introduced the use of catalysts, alternative solvents like ionic liquids, and energy sources such as microwave irradiation to improve efficiency, reduce reaction times, and offer more environmentally benign processes. scispace.comresearchgate.netnih.gov
Alternative Cyclization Strategies Employing α-Halo Ketones and Thioamides/Thioureas
While fundamentally based on the Hantzsch reaction principle, various strategies emphasize different aspects of the cyclization between α-halo ketones and thioamides or thioureas. The reaction is a second-order process, dependent on the concentration of both reactants. orientjchem.orgresearchgate.net The core of the strategy is the formation of two new bonds: a C-S bond and a C-N bond.
The reaction mechanism proceeds through key intermediates, such as imino thioethers and hydroxythiazolines, which are sometimes stable enough to be isolated. nih.gov The initial step is an SN2 reaction where the thioamide's sulfur atom displaces the halide from the α-halo ketone. chemhelpasap.comyoutube.com This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon, leading to a five-membered ring intermediate that subsequently dehydrates to yield the final thiazole product. chemhelpasap.com
This method allows for the synthesis of a wide array of thiazoles with various substituents at the 2, 4, and 5 positions, depending on the choice of the starting α-halocarbonyl and the thioamide derivative. nih.govresearchgate.net For example, reacting thiourea with α-halocarbonyl compounds yields 2-aminothiazoles, while using N-substituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, with the product ratio influenced by reaction conditions such as pH. nih.govrsc.org
One-Pot Multicomponent Reactions Towards Thiazole Carboxylates
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, reduced waste, and simplification of procedures by avoiding the isolation of intermediates. scispace.comresearchgate.net Several MCRs have been developed for the synthesis of thiazole carboxylates.
One such approach involves the one-pot condensation of a ketone, a halogenating agent, and a thioamide. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives can be synthesized in a one-pot reaction starting from ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea. tandfonline.com This method circumvents the need to isolate the intermediate α-halo ester, streamlining the process. tandfonline.com Similarly, substituted Hantzsch thiazole derivatives have been synthesized via a one-pot, three-component reaction of an α-haloketone, thiourea, and a substituted aldehyde under solvent-free conditions or using a reusable catalyst. scispace.commdpi.com
A novel chemoenzymatic one-pot MCR has also been developed, utilizing an enzyme like trypsin from porcine pancreas (PPT) to catalyze the reaction between a benzoyl isothiocyanate, a secondary amine, and an acetylenedicarboxylate. mdpi.comresearchgate.net This method provides high yields under mild conditions, expanding the application of enzymes in organic synthesis. mdpi.comresearchgate.net These MCRs represent an environmentally friendly and economical alternative to traditional multi-step syntheses. scispace.com
| Reaction Type | Components | Key Features | Reference(s) |
| Hantzsch Synthesis | α-halo-β-ketoester, Thioamide | Classic, versatile, high-yielding | scispace.combepls.comnih.gov |
| One-Pot Hantzsch | β-ketoester, Halogenating Agent, Thiourea | Streamlined, avoids intermediate isolation | tandfonline.com |
| Three-Component | α-haloketone, Thiourea, Aldehyde | Efficient, solvent-free options | scispace.commdpi.com |
| Chemoenzymatic MCR | Isothiocyanate, Amine, Alkyne | Mild conditions, high yields, enzymatic | mdpi.comresearchgate.net |
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The successful synthesis of the target molecule is critically dependent on the availability and purity of its precursors. The primary building blocks for the Hantzsch-type synthesis of this compound are a suitable α-halocarbonyl compound and an appropriate thioamide.
Synthesis of Alpha-Halocarbonyl Precursors (e.g., α-halo esters, α-halo ketones)
Alpha-halocarbonyl compounds are key electrophilic partners in the Hantzsch synthesis. The preparation of these precursors, such as α-halo esters and α-halo ketones, is a well-established area of organic synthesis.
A common method for the α-halogenation of β-dicarbonyl compounds involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For example, ethyl 2-bromo-3-oxobutanoate can be prepared by treating ethyl acetoacetate with NBS. tandfonline.com This reaction is often carried out in solvents like dichloromethane (B109758) or in aqueous tetrahydrofuran (B95107). tandfonline.com Similarly, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is synthesized through the selective α-monobromination of dehydroacetic acid. mdpi.com The synthesis of ethyl 2-chloroacetoacetate is another crucial precursor preparation for obtaining thiazole carboxylates. google.com
The choice of halogenating agent and reaction conditions allows for controlled monohalogenation, which is essential for preventing the formation of undesired dihalogenated byproducts.
Preparation of Thioamides and Thiourea Derivatives
Thioamides and their derivatives serve as the nucleophilic component, providing the S-C-N fragment of the thiazole ring. While thiourea is commercially available and widely used for synthesizing 2-aminothiazoles, the synthesis of specific thioamides is often necessary to introduce desired substituents at the 2-position of the thiazole. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound and its analogs hinges on the careful optimization of reaction parameters. Key factors influencing the reaction outcome and yield include the choice of solvent, the catalytic system employed, and the control of regioselectivity.
Role of Solvents and Solvent Systems (e.g., water, THF, ethanol)
The solvent system plays a critical role in the synthesis of thiazole carboxylates, affecting reactant solubility, reaction rates, and sometimes the reaction pathway itself. A variety of solvents have been explored, ranging from conventional organic solvents to greener alternatives.
Ethanol (B145695) is frequently used, often under reflux conditions, in the classic Hantzsch thiazole synthesis. scispace.com However, this method can require long reaction times. scispace.com In some solvent-free approaches, a few drops of ethanol are used simply to wet the reactants before grinding. researchgate.net Other organic solvents such as dimethylformamide (DMF), toluene (B28343), and 1,4-dioxane (B91453) have also been employed. researchgate.net For instance, in a copper-catalyzed synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), toluene was found to be an effective solvent. nih.gov Research into optimizing solvent choice has shown that for certain thiazole syntheses, a combination of THF and DMF with triethylamine (B128534) as a base can provide the highest yields. researchgate.net
The impact of different solvents on reaction yield is a critical aspect of process optimization. The table below summarizes findings from various studies on thiazole synthesis.
| Solvent/Solvent System | Reactants | Conditions | Yield | Reference |
| Water-THF | Ethyl acetoacetate, N-bromosuccinimide, Thiourea | One-pot, 80°C | Good | tandfonline.com |
| Water | Dithiocarbamates, α-halocarbonyl compounds | Reflux, Catalyst-free | 75–90% | bepls.com |
| Ethanol | 2'-hydroxy-5'chloro-α-haloketones, Thiourea, o-hydroxybenzaldehyde | Reflux | Low | scispace.com |
| Toluene | Oximes, Anhydrides, KSCN | 120°C, Copper(I) iodide catalyst | Up to 85% | nih.gov |
| THF/DMF | 1-(isoquinolin-5-yl)-3-phenylthiourea, Monochloroacetic acid | Triethylamine (Et3N) base | High | researchgate.net |
| Solvent-free | o-hydroxybenzaldehyde, 2'-hydroxy substituted -α-haloketones, Thiourea | Grinding at room temperature | 79%–90% | scispace.comresearchgate.net |
Catalytic Systems and Their Efficiency (e.g., transition metal catalysts, magnetic nanocatalysts)
Catalysts are instrumental in enhancing the efficiency, selectivity, and environmental friendliness of thiazole synthesis. A diverse range of catalytic systems, from simple acids and bases to complex transition metal and nanocatalysts, have been developed.
Transition metal catalysts, particularly those based on copper and palladium, are widely used. Copper(I) iodide has been successfully employed to catalyze the condensation of oximes, anhydrides, and KSCN, providing thiazoles in very good yields under mild conditions. nih.govorganic-chemistry.org Similarly, copper salts can catalyze the synthesis of thiazoles from aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. nih.govorganic-chemistry.org Palladium catalysts, such as ligand-free Pd(OAc)₂, are highly efficient for the direct arylation of thiazoles. acs.org Iridium-catalyzed ylide insertion reactions represent another modern approach to constructing the thiazole ring. acs.org
Non-metallic and organocatalysts also find application. Trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of α-diazoketones with thioamides or thioureas. organic-chemistry.org Basic catalysts like N,N-dimethyl-4-aminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been used; DABCO is noted for being an eco-friendly and recyclable option that can reduce reaction times. bepls.com
In recent years, heterogeneous and recyclable catalysts have gained attention. Magnetic nanocatalysts, such as a functionalized 4-amino-pyridine silica-supported magnetic nanoparticle (MNPs@SiO2-Pr-AP), have been used in combination with N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) to achieve high yields in short reaction times. researchgate.net
| Catalyst Type | Specific Catalyst(s) | Reaction Type | Key Advantages | Reference(s) |
| Transition Metal | Copper(I) iodide, Copper salts | Condensation/Oxidation | Good functional group tolerance, mild conditions | nih.govorganic-chemistry.org |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Direct Arylation | High efficiency, low catalyst concentration | acs.org | |
| Iridium complexes | Ylide Insertion | Versatile, high value in library diversification | acs.org | |
| Acid/Base | Trifluoromethanesulfonic acid (TfOH), p-toluenesulfonic acid (PTSA) | Coupling/Condensation | Metal-free, mild conditions | bepls.comorganic-chemistry.org |
| N,N-dimethyl-4-aminopyridine (DMAP), 1,4-diazabicyclo[2.2.2]-octane (DABCO) | Acylation/Condensation | Eco-friendly, recyclable (DABCO) | bepls.com | |
| Heterogeneous/Nano | Magnetic Nanoparticles (MNPs@SiO2-Pr-AP) with TBBDA | Synthesis of 2-amino-4-aryl thiazoles | Highest yields, shortest reaction time, recyclable | researchgate.net |
Control of Regioselectivity and Minimization of Byproduct Formation
Regioselectivity is a significant challenge in thiazole synthesis, particularly in the classic Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. The reaction can potentially yield different isomers, and controlling the outcome is crucial for maximizing the yield of the desired product.
The acidity of the reaction medium is a key factor in controlling regioselectivity. In the condensation of α-halogeno ketones with N-monosubstituted thioureas, conducting the reaction in a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. rsc.org However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and their isomers, 3-substituted 2-imino-2,3-dihydrothiazoles, can be formed. rsc.org The proportions of these isomers are influenced by the specific experimental conditions. For example, a mixture of 10M HCl and ethanol (1:2) at 80°C was found to be most effective for generating the 2-imino-2,3-dihydrothiazole isomer. rsc.org
Stereoselective Synthesis Approaches for Chiral Thiazole Carboxylates (if applicable to specific analogs)
Thiazole and thiazoline (B8809763) heterocycles are prevalent motifs in many biologically active natural products, which often possess specific stereochemistry crucial for their function. nih.gov Consequently, the development of stereoselective methods for synthesizing chiral thiazole carboxylates and their analogs is an area of significant research interest.
One common strategy involves using chiral starting materials derived from the chiral pool. For example, the synthesis of chiral thiazole fragments has been achieved starting from amino acids like N-Fmoc-S-trityl-L-cysteine or (S)-ethyl cysteine hydrochloride. mdpi.com In one pathway, a thiazoline intermediate is first formed and then oxidized to the corresponding thiazole, preserving the stereochemical integrity of adjacent centers. mdpi.com
Another approach is the use of stereoselective reactions. The Sharpless asymmetric dihydroxylation has been successfully applied to thiazole intermediates to install chiral diol functionalities with high enantiomeric excess. mdpi.com Additionally, stereoselective alkylations and biomimetic approaches are part of the chemist's toolbox for accessing optically pure thiazole building blocks. nih.gov The reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone (B47974) can lead to the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. nih.gov
Biocompatible methods are also emerging, such as a macrocyclization approach that uses an N-terminal cysteine and C-terminal chiral α-amino nitriles to create macrocyclic thiazole peptides, allowing for the incorporation of diverse chiral side chains next to the thiazole ring. rsc.org These advanced methodologies are essential for the synthesis of complex natural products and for structure-activity relationship studies. nih.gov
Chemical Reactivity and Derivatization of Methyl 2 Ethylthiazole 4 Carboxylate
Reactions at the Thiazole (B1198619) Ring System
The thiazole ring's reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms, which affect the electron density at different positions of the ring. The nitrogen atom tends to deactivate the ring towards electrophilic attack, while the sulfur atom can donate electrons, influencing the regioselectivity of such reactions. ias.ac.inpharmaguideline.com
The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, the presence of activating groups can facilitate these reactions. For Methyl 2-ethylthiazole-4-carboxylate, the ethyl group at the C2 position is a weak activating group, while the methyl carboxylate group at C4 is a deactivating group.
Electrophilic substitution, when it occurs, is predicted to proceed preferentially at the C5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.com This is a general trend observed in thiazole chemistry, where electrophiles tend to attack the C5 position if it is unsubstituted. pharmaguideline.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Influencing Factors |
| C2 | Substituted | Presence of the ethyl group. |
| C4 | Substituted | Presence of the methyl carboxylate group. |
| C5 | Most reactive | Highest electron density in the unsubstituted ring positions. pharmaguideline.com |
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are challenging for the thiazole ring and often require harsh conditions. ias.ac.in For instance, bromination of 2-methylthiazole (B1294427) occurs with difficulty to yield the 5-bromo derivative. ias.ac.in
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com In this compound, the C2 position is already substituted with an ethyl group. Nucleophilic attack at the C5 position is less common unless activated by specific substituents.
Nucleophilic substitution reactions on the thiazole ring typically require the presence of a good leaving group, such as a halogen. For example, 2-halogenated thiazoles are readily attacked by nucleophiles. ias.ac.in If a halogen were introduced at the C5 position of this compound, it could potentially be displaced by a nucleophile.
The thiazole ring is generally stable towards oxidizing agents. However, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can occur under specific conditions, though this would disrupt the aromaticity of the ring. A facile and environmentally benign oxidation method using molecular oxygen has been applied for the conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles, suggesting the relative stability of the thiazole-4-carboxylate core to certain oxidative conditions. researchgate.net A patent describes the oxidation of methyl thiazolidine-4-carboxylate to methyl thiazole-4-carboxylate using manganese dioxide (MnO2), highlighting a method to form the aromatic thiazole ring from its saturated precursor. google.com
Reduction of the thiazole ring is also possible but can lead to ring opening. Catalytic hydrogenation can reduce the thiazole ring, but this often requires forcing conditions.
Transformations Involving the Ester Moiety at C4
The methyl carboxylate group at the C4 position of this compound undergoes typical ester reactions, providing a versatile handle for further derivatization.
The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-ethylthiazole-4-carboxylic acid. Basic hydrolysis, or saponification, is a common method. For example, a patent describes the hydrolysis of methyl thiazole-4-carboxylate to thiazole-4-carboxylic acid using a 10% aqueous solution of sodium hydroxide (B78521) with heating. google.com This process is generally efficient for converting thiazole esters to their parent carboxylic acids.
Table 2: General Conditions for Hydrolysis of Thiazole Esters
| Reaction | Reagents | Conditions | Product |
| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating/Reflux | 2-Ethylthiazole-4-carboxylic acid salt, followed by acidification |
| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | Heating/Reflux | 2-Ethylthiazole-4-carboxylic acid |
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is useful for modifying the properties of the molecule, for instance, by introducing a longer alkyl chain.
Amidation involves the reaction of the ester with an amine to form the corresponding amide. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The direct reaction with ammonia (B1221849) or primary/secondary amines can yield 2-ethylthiazole-4-carboxamide or its N-substituted derivatives, respectively. These amides can be valuable intermediates for the synthesis of biologically active molecules. For example, 2-Amino-4-methyl-thiazole-5-carboxylic acid(2-hydroxy-ethyl)-amide is a known derivative. scbt.com
Table 3: Examples of Ester Transformations
| Reaction | Reactant | Catalyst | Product |
| Transesterification | Ethanol (B145695) | Acid (e.g., H2SO4) or Base (e.g., NaOEt) | Ethyl 2-ethylthiazole-4-carboxylate |
| Amidation | Ammonia | Heat | 2-Ethylthiazole-4-carboxamide |
| Amidation | Ethylamine | Heat | N-Ethyl-2-ethylthiazole-4-carboxamide |
Reductions of the Carboxylate Functionality
The methyl carboxylate group at the C4 position of the thiazole ring is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. masterorganicchemistry.combyjus.comlibretexts.orgchemguide.co.uk Due to the high reactivity of LiAlH₄, the reaction typically proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. youtube.comchemistrysteps.com It is generally not possible to isolate the aldehyde intermediate when using such a strong reducing agent. libretexts.orgchemguide.co.uk
The reduction of this compound with LiAlH₄ would yield (2-ethylthiazol-4-yl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature. libretexts.orgchemguide.co.uk Subsequent workup with a dilute acid is required to neutralize the reaction mixture and isolate the alcohol product. byjus.com
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (2-ethylthiazol-4-yl)methanol |
Softer reducing agents would be required if the desired product was the corresponding aldehyde, 2-ethylthiazole-4-carbaldehyde.
Functionalization of the 2-Ethyl Side Chain
The 2-ethyl group on the thiazole ring offers another site for chemical modification, particularly at the alpha-carbon and through oxidative transformations.
The protons on the alpha-carbon of the 2-ethyl group are acidic due to the electron-withdrawing nature of the thiazole ring. This allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. researchgate.net This nucleophilic intermediate can then react with various electrophiles.
For instance, the carbanion can undergo condensation reactions with aldehydes, similar to a Knoevenagel condensation, to form a new carbon-carbon double bond. nih.gov This reaction would extend the side chain and introduce new functional groups. The reaction of the lithiated this compound with an aldehyde would yield a secondary alcohol, which could then be dehydrated to form an alkene. Such aldol-type condensations are fundamental in forming larger, more complex molecules. libretexts.orgjackwestin.com
The ethyl side chain can be subjected to various oxidative reactions to introduce new functionalities. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For instance, oxidation could potentially convert the ethyl group into a 1-hydroxyethyl group, an acetyl group, or even a carboxylic acid group.
While specific examples for the oxidation of 2-ethylthiazole (B99673) are not abundant, related transformations on similar heterocyclic systems suggest that reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) could be employed. rsc.org For example, oxidation of 2-thiazolines has been shown to result in ring-opened products or the formation of thiazoles, indicating the reactivity of the thiazole system and its side chains to oxidizing conditions. rsc.org The specific outcome of such an oxidation on this compound would depend on careful selection of the oxidant and control of the reaction parameters to achieve the desired transformation of the ethyl group without affecting the thiazole ring or the ester functionality.
Formation of Fused Thiazole Systems and Polycyclic Derivatives
The thiazole ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. This typically involves the introduction of appropriate functional groups onto the thiazole nucleus, followed by cyclization reactions.
A common strategy involves the use of a 2-aminothiazole (B372263) derivative. If this compound were converted to its 2-amino analogue, it could then react with α-bromo aralkyl ketones to form imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.netnih.gov This reaction builds an imidazole (B134444) ring fused to the thiazole core.
Metal-Catalyzed Coupling Reactions of Halogenated Thiazole Carboxylates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to halogenated thiazole derivatives. organic-chemistry.orgnih.gov To utilize these reactions, this compound would first need to be halogenated, for instance, at the C5 position, to provide a suitable electrophilic partner for the coupling reaction.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-thiazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is widely used for the formation of aryl-aryl or aryl-heteroaryl bonds. A 5-bromo-2-ethylthiazole-4-carboxylate derivative could be coupled with various aryl or heteroaryl boronic acids to synthesize a range of 5-substituted analogues. organic-chemistry.orgrsc.org
Stille Coupling: The Stille reaction couples a halogenated thiazole with an organostannane reagent, also catalyzed by palladium. wikipedia.org Organostannanes are stable and tolerate a wide variety of functional groups, making this a versatile coupling method. organic-chemistry.orgsci-hub.seresearchgate.net A halogenated derivative of this compound could be reacted with different organotin compounds to create new C-C bonds.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of a halide with an alkene to form a substituted alkene. libretexts.orgnih.gov A halogenated this compound could be coupled with various alkenes to introduce vinyl groups or more complex unsaturated side chains onto the thiazole ring. beilstein-archives.org
Table 2: Metal-Catalyzed Coupling Reactions of Halogenated Thiazole Carboxylates
| Reaction Type | Coupling Partners | Catalyst System (Typical) |
|---|---|---|
| Suzuki-Miyaura | Halothiazole + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Stille | Halothiazole + Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Heck | Halothiazole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.
Advanced Spectroscopic and Structural Characterization of Methyl 2 Ethylthiazole 4 Carboxylate
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For methyl 2-ethylthiazole-4-carboxylate, HRMS would provide the accurate mass of the molecular ion, confirming its chemical formula.
Under electron ionization (EI), the molecule is expected to undergo a series of fragmentation events. The initial loss of the methoxy (B1213986) group (•OCH3) from the ester functionality is a common fragmentation pathway for methyl esters, leading to the formation of an acylium ion. Another likely fragmentation is the cleavage of the ethyl group at the 2-position of the thiazole (B1198619) ring. Alpha-cleavage next to the sulfur atom or the nitrogen atom in the thiazole ring can also be anticipated, leading to characteristic fragment ions.
Expected Fragmentation Pathways:
Loss of the methoxy radical: [M - •OCH3]+
Loss of the methyl group from the ester: [M - •CH3]+
Loss of the ethyl group: [M - •CH2CH3]+
Cleavage of the thiazole ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring structure.
A detailed analysis of the fragmentation pattern, supported by accurate mass measurements, would allow for the unambiguous identification of the resulting ions, providing a fragmentation "fingerprint" for this compound.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. While one-dimensional NMR provides initial information, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group of the ester (a singlet), and the proton on the thiazole ring (a singlet). The chemical shifts of these protons would be influenced by the electronic environment of the thiazole ring.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom, including those in the ethyl group, the methyl ester, and the thiazole ring.
COSY: This experiment would reveal the coupling between the protons of the ethyl group.
HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms.
HMBC: This experiment is key for establishing long-range correlations (over two to three bonds). For instance, it would show correlations between the protons of the ethyl group and the carbon at the 2-position of the thiazole ring, as well as between the methyl protons of the ester and the carbonyl carbon.
Through the combined interpretation of these multi-dimensional NMR experiments, a complete and confident assignment of all ¹H and ¹³C chemical shifts can be achieved, confirming the molecular structure of this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a molecule in its solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and torsional angles.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, these techniques can be used to identify characteristic vibrational frequencies and gain insights into its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and various vibrations associated with the thiazole ring (C=N, C=C, and C-S stretching). The C-H stretching vibrations of the ethyl and methyl groups will also be prominent.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The vibrations of the thiazole ring, particularly the ring breathing modes, are often well-defined in the Raman spectrum.
Computational and Theoretical Investigations of Methyl 2 Ethylthiazole 4 Carboxylate
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to exploring the geometry and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic distribution of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has proven to be a reliable approach for predicting the ground-state geometries and properties of thiazole (B1198619) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry. nih.gov This process determines the most stable arrangement of atoms by finding the minimum energy conformation.
The calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For thiazole carboxylates, DFT studies help in understanding the planarity of the thiazole ring and the orientation of the ethyl and carboxylate substituents. nih.gov These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters for a Thiazole Carboxylate Structure (Illustrative) Data based on typical findings for similar structures in the literature.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=N | ~1.37 Å |
| C-S | ~1.76 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | C-S-C | ~89.5° |
| O=C-O | ~124.0° | |
| Dihedral Angle | C-C-C=O | ~179.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. nih.gov DFT calculations are used to compute the energies of these orbitals. For similar thiazole derivatives, the HOMO is typically delocalized over the entire molecule except for the ester group, while the LUMO is concentrated on the thiazole ring and carboxylate function. nih.gov
Table 2: Frontier Molecular Orbital Energies for Substituted Thiazole Carboxylates (Illustrative) Values are representative of this class of compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thiazole Carboxylate Derivative 1 | -6.11 | -2.88 | 3.23 |
| Thiazole Carboxylate Derivative 2 | -5.98 | -2.00 | 3.98 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote neutral or weakly interacting areas. rsc.org For a molecule like Methyl 2-ethylthiazole-4-carboxylate, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom of the thiazole ring, making them sites for electrophilic interaction.
Reaction Mechanism Modeling and Transition State Analysis for Thiazole Carboxylate Transformations
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the transformation pathways leading to the formation of thiazole carboxylates. beilstein-journals.org By modeling the reaction, researchers can identify intermediates, and most importantly, the transition states that connect them.
Transition state analysis is key to understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods like DFT can be used to locate the geometry of transition states and calculate their energies. For thiazole synthesis, such as the Hantzsch synthesis or modified Gewald reactions, modeling can elucidate the step-by-step process, including bond formation and breaking, and predict which pathways are energetically favorable. beilstein-journals.orgresearchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, such as the ester and ethyl groups in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. mdpi.com
This is often achieved by creating a Potential Energy Surface (PES) map. A PES map is generated by systematically changing specific geometric parameters, such as dihedral angles, and calculating the molecule's potential energy at each point. For this compound, rotating the bond between the thiazole ring and the carboxylate group would be a key focus. The resulting map reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation between them. Identifying the global minimum on the PES allows for the determination of the most stable, and therefore most abundant, conformation of the molecule at equilibrium.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm or elucidate the structure of a synthesized compound. researchgate.net
DFT calculations are routinely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
Vibrational Frequencies: Theoretical calculations produce harmonic vibrational frequencies. These are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. This correlation helps in assigning the observed peaks in an IR spectrum to specific vibrational modes of the molecule. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values are compared to experimental spectra to verify the proposed structure. A strong correlation between the predicted and observed chemical shifts provides powerful evidence for the structural assignment. researchgate.net
Table 3: Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for a Thiazole Derivative (Illustrative)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 (Thiazole) | 165.2 | 166.0 |
| C4 (Thiazole) | 145.8 | 146.5 |
| C5 (Thiazole) | 115.3 | 116.1 |
| C=O (Ester) | 162.1 | 162.8 |
In-depth Research Reveals Scant Information on this compound
Following a comprehensive investigation for data concerning the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature, patent filings, or commercial data to construct a detailed article based on the requested outline.
Extensive searches for the compound, including queries for its synthesis, applications, and specific roles in various chemical and material science fields, did not yield the specific information required to address the user's detailed outline. While the thiazole chemical structure is a well-known and important scaffold in many areas of chemistry, information pertaining specifically to the "this compound" variant is not present in accessible research databases.
Attempts to identify the compound through its Chemical Abstracts Service (CAS) number were also met with conflicting and erroneous data, further indicating the compound's obscurity in the scientific record. The primary challenge encountered was the absence of studies detailing its use as a building block in organic synthesis, a precursor for heterocyclic scaffolds, or an intermediate in the development of pharmaceuticals and agrochemicals.
Similarly, no information was found regarding its contribution to flavor and fragrance chemistry, its application in ligand design for metal coordination, or its integration into functional materials.
Due to the lack of verifiable and specific research findings for "this compound," generating a thorough, informative, and scientifically accurate article that adheres to the provided, highly specific outline is not possible. Constructing such an article would require speculating or misattributing findings from related but chemically distinct thiazole derivatives, which would compromise the scientific accuracy and integrity of the content. Therefore, no content can be provided for the requested sections.
Applications of Methyl 2 Ethylthiazole 4 Carboxylate in Specialized Chemical Synthesis and Materials Science
Development of Chemosensors and Molecular Probes Incorporating the Thiazole (B1198619) Moiety
The thiazole ring, a fundamental structural component of Methyl 2-ethylthiazole-4-carboxylate, is a key building block in the development of sophisticated chemosensors and molecular probes. researchgate.netnih.govtandfonline.com The unique electronic and structural characteristics of this heterocyclic moiety make it an excellent platform for designing molecules capable of detecting and signaling the presence of various chemical and biological analytes. researchgate.netnih.govtandfonline.com Thiazole and its derivatives are integral to both biological and non-biological applications due to these properties. tandfonline.com The nitrogen and sulfur atoms within the thiazole ring act as coordination sites, enabling these compounds to form complexes with a wide array of metal ions. researchgate.netnih.gov This interaction often leads to observable changes in their optical properties, such as color or fluorescence, forming the basis of their sensing capabilities. researchgate.net
Thiazole-based chemosensors are particularly prominent in the detection of heavy metal ions, which are significant environmental pollutants. researchgate.netnih.govtandfonline.com These sensors can be designed to be colorimetric, where a color change is visible to the naked eye, or fluorometric, which involves changes in fluorescence intensity. researchgate.net The versatility of the thiazole core allows for chemical modifications to fine-tune the sensor's selectivity and sensitivity towards specific ions. chim.it
Research has demonstrated the efficacy of thiazole derivatives in detecting a broad spectrum of metal cations, including but not limited to Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Ag⁺, Al³⁺, Cu²⁺, Pd²⁺, Hg²⁺, Ni²⁺, Ga³⁺, In³⁺, Sn⁴⁺, Pb²⁺, and Zn²⁺. researchgate.netnih.govtandfonline.com For instance, a novel thiazole-formulated azomethine compound (AM1) was synthesized for the selective detection of mercury ions (Hg²⁺). acs.org This sensor exhibited a three-way detection capability—colorimetric, fluorometric, and naked-eye—with very low detection limits of 0.1126 x 10⁻⁹ M (fluorometric) and 0.64 x 10⁻⁶ M (UV-vis). researchgate.netacs.org
The development of fluorescent probes is another significant application of the thiazole moiety. chim.it These probes are crucial tools in biological imaging and environmental monitoring. researchgate.net Thiazole Orange (TO) and its derivatives are well-known fluorescent dyes that have been developed as probes for nucleic acids, showing a higher affinity for G-quadruplex DNA. nih.govacs.org The fluorescence of these molecules often enhances significantly upon binding to their target. nih.gov
Furthermore, thiazole-based compounds have been engineered as "turn-on" fluorescent sensors. mdpi.com A phenylthiadiazole-based Schiff base, for example, functions as a dual-analyte chemosensor for Al³⁺ and Zn²⁺ ions, with distinct fluorescent emissions for each ion at different excitation wavelengths. mdpi.com The detection limits for this sensor were found to be 2.22 × 10⁻⁶ M for Al³⁺ and 1.62 × 10⁻⁵ M for Zn²⁺. mdpi.com
The adaptability of the thiazole structure has also led to its incorporation into more complex materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). scientificarchives.commdpi.com Luminescent MOFs (LMOFs) based on thiazolo[5,4-d]thiazole (B1587360) have been designed as chemosensors for environmental contaminants. scientificarchives.com Similarly, robust thiazole-linked COFs have been developed for the highly selective and sensitive detection of water. mdpi.com
The following tables summarize the performance of selected thiazole-based chemosensors and molecular probes documented in recent research.
Table 1: Performance of Thiazole-Based Chemosensors for Metal Ion Detection
| Sensor Type | Target Analyte | Detection Method | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Reference |
|---|---|---|---|---|---|
| Thiazole Azomethine (AM1) | Hg²⁺ | Fluorometric | 0.1126 x 10⁻⁹ M | - | researchgate.netacs.org |
| Thiazole Azomethine (AM1) | Hg²⁺ | Colorimetric (UV-vis) | 0.64 x 10⁻⁶ M | - | researchgate.netacs.org |
| Phenylthiadiazole Schiff Base | Al³⁺ | Fluorometric | 2.22 x 10⁻⁶ M | 1:1 | mdpi.com |
| Phenylthiadiazole Schiff Base | Zn²⁺ | Fluorometric | 1.62 x 10⁻⁵ M | 2:1 | mdpi.com |
Table 2: Applications of Thiazole-Based Molecular Probes
| Probe Type | Target Application | Key Features | Reference |
|---|---|---|---|
| Thiazole Orange (TO) Derivatives | G-quadruplex DNA labeling | High affinity and specificity for G4 DNA over double-stranded DNA. | acs.org |
| Thiazole Orange (TO) Derivatives | Cancer cell labeling | Fluorescence enhancement upon labeling breast cancer cells. | nih.gov |
The continued exploration of the thiazole moiety in chemical synthesis promises further advancements in the field of chemosensors and molecular probes, with potential applications in environmental science, diagnostics, and materials science.
Environmental and Green Chemistry Aspects of Thiazole Carboxylate Production
Development of Sustainable Synthetic Routes for Methyl 2-ethylthiazole-4-carboxylate
The principles of green chemistry are being actively applied to the synthesis of thiazole (B1198619) derivatives to minimize their environmental footprint. Key areas of development include the use of environmentally benign solvents, the implementation of recyclable catalysts, and the improvement of reaction efficiency to reduce waste.
Utilization of Green Solvents (e.g., water, solvent-free conditions)
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To address this, researchers are exploring greener alternatives for the production of thiazole carboxylates. One-pot procedures for the synthesis of related compounds, such as 2-substituted-4-methylthiazole-5-carboxylates, have been successfully developed using a mixture of water and tetrahydrofuran (B95107) (THF). nih.gov This approach significantly reduces the reliance on chlorinated solvents like dichloromethane (B109758), which are commonly used in conventional methods. nih.gov
Solvent-free conditions, another cornerstone of green chemistry, are also being investigated. For instance, the Hantzsch synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles has been achieved without the use of any solvent and catalyst, with reactions proceeding to completion in seconds. nih.gov Furthermore, ultrasound-assisted synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been successfully carried out under solvent-free conditions, offering benefits such as higher purity, lower costs, and simpler workups compared to conventional methods. researchgate.net These solvent-free approaches present a promising avenue for the sustainable production of this compound.
The following table summarizes the use of green solvents in the synthesis of thiazole derivatives:
| Green Solvent/Condition | Thiazole Derivative Synthesized | Advantages |
| Water and Tetrahydrofuran (THF) | 2-substituted-4-methylthiazole-5-carboxylates | Reduced use of hazardous chlorinated solvents. nih.gov |
| Solvent-free | 2-aminothiazoles and 2-amino-1,3-selenazoles | Rapid reaction times, no solvent waste. nih.gov |
| Solvent-free (Ultrasound-assisted) | 1,3-thiazoles and 1,3,4-thiadiazines | Higher purity, lower cost, simpler workup. researchgate.net |
Implementation of Recyclable Catalysts (e.g., magnetic nanocatalysts)
The use of recyclable catalysts is a key strategy for making chemical processes more sustainable. In the synthesis of thiazole scaffolds, reusable NiFe2O4 nanoparticles have been employed as a catalyst in a green, one-pot multicomponent strategy. youtube.com These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.
Chitosan-based materials are also emerging as effective and recyclable biocatalysts. A cross-linked chitosan (B1678972) hydrogel has been utilized as a catalyst for the eco-friendly synthesis of thiazole derivatives under ultrasonic irradiation. sheldon.nl This biodegradable and renewable catalyst can be recovered and reused, further enhancing the sustainability of the process.
The table below highlights the application of recyclable catalysts in thiazole synthesis:
| Recyclable Catalyst | Thiazole Derivative Synthesized | Recovery Method | Reusability |
| NiFe2O4 nanoparticles | Thiazole scaffolds | Magnetic separation | Multiple cycles with minimal loss of activity. youtube.com |
| Cross-linked chitosan hydrogel | Thiazole derivatives | Filtration | Reusable for several runs. sheldon.nl |
Atom Economy and Waste Minimization in Thiazole Synthesis
Multi-component reactions (MCRs) are another powerful tool for enhancing atom economy. youtube.com By combining three or more reactants in a single step to form a complex product, MCRs minimize the number of synthetic operations and the amount of waste generated. The development of one-pot, multicomponent protocols for thiazole synthesis is a significant step towards more sustainable chemical manufacturing. youtube.com
Environmental Fate and Degradation Studies of Thiazole Derivatives (e.g., biodegradability)
Thiazole derivatives have been detected in various aquatic environments, highlighting the need to understand their environmental behavior. nih.gov Studies on the degradation of a model thiazole pollutant, thioflavin T, have shown that both advanced oxidation processes and enzymatic approaches can be effective in breaking down the thiazole ring. nih.gov However, the degradation products can sometimes be more toxic than the parent compound, emphasizing the importance of comprehensive toxicity assessments of the entire degradation pathway.
Research on the biodegradation of mercaptocarboxylic acids and their esters, which share functional groups with the target compound, has shown that these substances are often readily biodegradable or at least biodegradable to a significant extent. frontiersin.org The degradation of aromatic carboxylic acids by microorganisms typically involves hydroxylation of the aromatic ring followed by ring cleavage. nih.govsheldon.nl The presence of ester groups can also influence biodegradability, with hydrolysis to the corresponding carboxylic acid and alcohol being a common initial step. frontiersin.org
The environmental persistence of heterocyclic compounds can be a concern. acs.org The rate of biodegradation in soil and water is influenced by a variety of factors, including the microbial populations present, temperature, pH, and the presence of other organic matter. iaea.org While some heterocyclic compounds can be persistent, the presence of functional groups like carboxylic acid esters may enhance their susceptibility to microbial degradation. frontiersin.org Further research is needed to specifically evaluate the biodegradability and potential for bioaccumulation of this compound and its degradation products to fully assess its environmental profile.
Future Research Directions and Unexplored Avenues for Methyl 2 Ethylthiazole 4 Carboxylate
Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of thiazole (B1198619) derivatives, including Methyl 2-ethylthiazole-4-carboxylate, traditionally relies on methods like the Hantzsch synthesis. While effective, these methods can sometimes lack efficiency and selectivity, particularly for complex substrates. A significant future direction lies in the discovery and application of novel catalytic systems to overcome these limitations.
Research is anticipated to focus on:
Transition Metal Catalysis: Exploring a broader range of transition metal catalysts beyond traditional choices. For instance, copper-catalyzed cycloaddition techniques have shown promise for creating certain thiazole compounds and could be adapted for thiazole carboxylates. tandfonline.com The development of palladium and copper complexes as powerful catalysts, potentially under ultrasonic irradiation, could lead to higher yields and shorter reaction times. acs.org
Nanocatalysts: The use of multifunctional, magnetically separable nanocatalysts presents a green and efficient alternative. rsc.org Systems like zeolite-based ionic liquid nanocatalysts could enhance the reaction rate and allow for easy catalyst recovery and reuse, which is critical for sustainable industrial processes. rsc.org
Enzymatic Catalysis: Chemoenzymatic processes offer a highly selective and environmentally benign route for synthesis. Utilizing enzymes, such as α-amylase, in one-pot multicomponent reactions could provide access to complex thiazole derivatives under mild conditions, minimizing byproducts and energy consumption. tandfonline.com
The goal is to develop catalytic systems that not only increase the yield and regioselectivity of the synthesis of this compound but also align with the principles of green chemistry by using less toxic reagents and enabling easier purification. rsc.org
Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Platforms)
The integration of advanced synthesis technologies is set to revolutionize the production of specialty chemicals like this compound. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. researchgate.netmdpi.com
Key areas for future development include:
Continuous Flow Synthesis: Implementing multistep continuous flow processes can significantly reduce reaction times from hours to minutes. nih.govnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. researchgate.net For thiazole synthesis, flow reactors can facilitate the safe handling of reactive intermediates and enable telescoped reactions, where multiple synthetic steps are performed sequentially without isolating intermediates. nih.govacs.org
Automated Synthesis Platforms: Automated systems, such as the Syrris AFRICA® synthesis station, can be used for high-throughput synthesis and optimization. nih.gov These platforms enable the rapid generation of libraries of thiazole carboxylate derivatives by systematically varying starting materials and reaction conditions. This approach is invaluable for accelerating drug discovery and materials science research. researchgate.net
Machine Learning Integration: The combination of automated flow chemistry with machine learning algorithms can further enhance efficiency. Machine learning can be used to predict optimal reaction conditions, leading to faster process development and reduced experimental costs. researchgate.net
The adoption of these technologies will not only make the synthesis of this compound more efficient and cost-effective but also more environmentally friendly by minimizing waste and energy consumption. researchgate.net
Exploration of Advanced Materials Science Applications
While thiazole derivatives are well-known in medicinal chemistry, their potential in materials science remains a largely unexplored frontier. The unique electronic and structural properties of the thiazole ring make this compound an attractive building block for novel functional materials.
Future research could focus on:
Polymer Chemistry: Thiazole-containing polymers are an emerging class of materials with interesting properties. Research into the synthesis of polymers where this compound acts as a monomeric unit could lead to new materials with unique thermal, optical, or electronic characteristics. cedarville.edu Thiazolothiazole-based polymers, for example, have been investigated for their application in polymer solar cells, suggesting a potential avenue for related thiazole carboxylates. researchgate.net
Conductive Materials: The aromatic and electron-rich nature of the thiazole ring suggests potential applications in organic electronics. nih.gov Investigating the conductivity and semiconductor properties of polymers and oligomers derived from this compound could lead to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in solar cells.
Functional Dyes and Sensors: The thiazole nucleus can be functionalized to create compounds with specific photophysical properties. Exploration in this area could lead to the development of novel dyes for various applications, including as sensors for detecting metal ions or other analytes.
The table below outlines potential research directions for this compound in materials science.
| Research Area | Potential Application | Key Properties to Investigate |
| Polymer Synthesis | Specialty plastics, coatings | Thermal stability, mechanical strength, solubility |
| Organic Electronics | Transistors, solar cells, OLEDs | Electrical conductivity, band gap, charge mobility |
| Functional Dyes | Chemical sensors, imaging agents | Absorption/emission spectra, quantum yield, sensitivity |
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new synthetic routes. An integrated approach that combines experimental studies with computational modeling is a powerful strategy to achieve this.
Future research should prioritize:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.gov Such studies can provide insights into the regioselectivity of reactions like the Hantzsch synthesis and help rationalize experimental observations.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Structure-Property Relationships: Computational tools like molecular docking and molecular dynamics simulations can be used to predict how the structure of this compound and its derivatives influences their properties. mdpi.comresearchgate.net This is particularly relevant for designing molecules with specific biological activities or material properties. For example, understanding the HOMO-LUMO energy gap can provide insights into the electronic properties of these molecules. nih.gov
By combining experimental evidence with theoretical calculations, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for more rational and efficient chemical synthesis and material design. nih.gov
Challenges in Scalable and Cost-Effective Production of Specialty Thiazole Carboxylates
Transitioning the synthesis of a specialty chemical like this compound from the laboratory to an industrial scale presents several challenges. Addressing these hurdles is essential for making this compound and its derivatives accessible for commercial applications.
Key challenges and future research directions include:
Process Safety and Sustainability: Industrial-scale synthesis requires robust and safe processes. Future work should focus on replacing hazardous reagents (e.g., toxic solvents, harsh acids or bases) with greener alternatives. rsc.org The development of one-pot syntheses and continuous flow processes can significantly improve safety and reduce the environmental footprint. researchgate.net
Yield and Purity: Achieving high yields and purity on a large scale can be difficult. Research into optimizing reaction conditions, developing efficient purification methods (such as crystallization over chromatography), and designing robust catalytic systems that minimize side product formation is necessary.
Waste Management: Large-scale production generates significant waste. The principles of atom economy need to be incorporated into synthetic design to minimize waste. The use of recyclable catalysts and solvents is a key strategy in this regard. rsc.org
The table below summarizes the main challenges and potential solutions for the scalable production of specialty thiazole carboxylates.
| Challenge | Potential Solution |
| High Cost | Sourcing cheaper starting materials; improving reaction efficiency. |
| Process Safety | Use of flow chemistry; avoiding hazardous reagents. |
| Low Yield/Purity | Optimization of reaction conditions; development of novel catalysts. |
| Waste Generation | Designing atom-economical syntheses; using recyclable catalysts. |
Emerging Research on Thiazole Carboxylate-Based Supramolecular Assemblies
Supramolecular chemistry, which involves the study of systems held together by non-covalent interactions, offers exciting new avenues for the application of thiazole carboxylates. The structural features of this compound make it a promising candidate for the construction of complex supramolecular assemblies.
Future research in this area could explore:
Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. jlu.edu.cn This property can be exploited to create metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
Hydrogen Bonding and π-π Stacking: The aromatic thiazole ring and the carboxylate group can participate in hydrogen bonding and π-π stacking interactions. jlu.edu.cn These forces can be used to direct the self-assembly of molecules into well-defined structures like gels, liquid crystals, or nanotubes.
Host-Guest Chemistry: Thiazole-based macrocycles or cages could be designed to act as hosts for specific guest molecules, with potential applications in sensing, drug delivery, or catalysis. While research in triazole-based supramolecular chemistry is more established, the principles can be applied to thiazole systems. jlu.edu.cn The ability of the thiazole moiety to engage in various non-covalent interactions makes it a versatile component for building such complex architectures. jlu.edu.cn
The exploration of thiazole carboxylate-based supramolecular assemblies is a nascent field with the potential to yield novel materials with tailored functions and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
